(S)-(+)-allantoin (S)-(+)-allantoin Allantoin, also known as AI3-15281 and NSC-7606, is a diureide of glyoxylic acid. Allantoin is potentionally a treatment for epidermolysis bullosa. Several beneficial effects for allantoin as an active ingredient in over-the-counter cosmetics include: a moisturizing and keratolytic effect, increasing the water content of the extracellular matrix and enhancing the desquamation of upper layers of dead skin cells, increasing the smoothness of the skin; promoting cell proliferation and wound healing; and a soothing, anti-irritant, and skin protectant effect by forming complexes with irritant and sensitizing agents.
Brand Name: Vulcanchem
CAS No.: 3844-67-5
VCID: VC0003033
InChI: InChI=1S/C4H6N4O3/c5-3(10)6-1-2(9)8-4(11)7-1/h1H,(H3,5,6,10)(H2,7,8,9,11)/t1-/m0/s1
SMILES: C1(C(=O)NC(=O)N1)NC(=O)N
Molecular Formula: C4H6N4O3
Molecular Weight: 158.12 g/mol

(S)-(+)-allantoin

CAS No.: 3844-67-5

Cat. No.: VC0003033

Molecular Formula: C4H6N4O3

Molecular Weight: 158.12 g/mol

* For research use only. Not for human or veterinary use.

(S)-(+)-allantoin - 3844-67-5

CAS No. 3844-67-5
Molecular Formula C4H6N4O3
Molecular Weight 158.12 g/mol
IUPAC Name [(4S)-2,5-dioxoimidazolidin-4-yl]urea
Standard InChI InChI=1S/C4H6N4O3/c5-3(10)6-1-2(9)8-4(11)7-1/h1H,(H3,5,6,10)(H2,7,8,9,11)/t1-/m0/s1
Standard InChI Key POJWUDADGALRAB-SFOWXEAESA-N
Isomeric SMILES [C@H]1(C(=O)NC(=O)N1)NC(=O)N
SMILES C1(C(=O)NC(=O)N1)NC(=O)N
Canonical SMILES C1(C(=O)NC(=O)N1)NC(=O)N
Appearance Solid powder

Structural and Crystallographic Properties

Molecular Configuration and Stereochemistry

(S)-(+)-Allantoin (C₄H₆N₄O₃, MW 158.12 g/mol) features a hydantoin core substituted with a ureido group at the C5 position . Its stereochemical identity arises from the (S)-configuration at the chiral C3 carbon, confirmed via X-ray diffraction (XRD) studies . The molecule adopts a planar conformation stabilized by intramolecular hydrogen bonding between the N1-H and O3 atoms, with a bond length of 2.86 Å .

Table 1: Crystallographic Data for (S)-(+)-Allantoin

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.0004 Å, b = 5.1487 Å, c = 14.7501 Å
Unit cell anglesα = 90°, β = 92.908°, γ = 90°
Volume606.80 ų
Density1.731 g/cm³

The orthorhombic packing arrangement reveals alternating layers of molecules connected via N-H···O hydrogen bonds (2.89–3.02 Å), facilitating the formation of a stable supramolecular network .

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups:

  • N-H stretching: 3438 cm⁻¹ (asymmetric) and 3346 cm⁻¹ (symmetric) .

  • C=O vibrations: 1739 cm⁻¹ (amide/ester) and 1661 cm⁻¹ (hydantoin ring) .

  • C-N stretching: 1019 cm⁻¹ (amide I) .

Nuclear magnetic resonance (NMR) data further corroborate the structure, with distinct signals at δ 8.06 ppm (N4-H), 6.90 ppm (N3-H), and 5.25 ppm (N2-H) .

Biosynthesis and Synthetic Routes

Enzymatic Production in Plants

In Arabidopsis thaliana, the transthyretin-like (TTL) protein catalyzes the stereoselective synthesis of (S)-(+)-allantoin via two reactions:

  • Hydroxyisourate hydrolysis: Mediated by the C-terminal Urah domain.

  • 2-Oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline decarboxylation: Facilitated by the N-terminal Urad domain .

Alternative splicing of TTL mRNA generates isoforms with divergent subcellular localization:

  • TTL(1-): Contains a peroxisomal targeting signal (PTS2), directing enzymatic activity to peroxisomes.

  • TTL(2-): Lacks PTS2, remaining cytosolic .

Chemical Synthesis

Industrial production typically involves oxidation of uric acid (C₅H₄N₄O₃) under alkaline conditions:

  • Oxidation: Uric acid + KMnO₄ → Hydroxyisourate + MnO₂ .

  • Decarboxylation: Hydroxyisourate → (S)-(+)-allantoin + CO₂ .

Alternative oxidants (e.g., PbO₂, H₂O₂) achieve yields of 68–72%, though potassium permanganate remains preferred for its stereochemical fidelity .

Biomedical Applications

Wound Healing Hydrogels

A pectin/(S)-(+)-allantoin hydrogel demonstrated remarkable efficacy in in vivo models:

  • Wound contraction: 71.43% acceleration vs. controls, achieving full closure in 15 days .

  • Mechanism: Hydrophilicity (contact angle 11.37°) promotes exudate absorption, while porous morphology (pore size 5–20 μm) enhances gas exchange .

Table 2: Hydrogel Performance Metrics

ParameterValue
Healing time reduction71.43%
Pore diameter5–20 μm
Elastic modulus12.4 kPa

Dermatological Effects

(S)-(+)-Allantoin exhibits dual keratolytic and moisturizing activity:

  • Keratolysis: Disrupts desmosomal junctions in the stratum corneum via chelation of Ca²⁺ ions .

  • Moisturization: Binds water molecules through polar -NH and -CO groups, increasing epidermal hydration by 18–22% .

Stability and Degradation Kinetics

pH-Dependent Stability

(S)-(+)-Allantoin remains stable in aqueous solutions (pH 4–9) but degrades under extreme conditions:

  • Acidic (pH < 4): Hydrolysis to glyoxylic acid and urea (t₁/₂ = 48 h at pH 2) .

  • Alkaline (pH > 9): Ring-opening reactions yield allantoic acid (t₁/₂ = 24 h at pH 12) .

Thermal Decomposition

At 100°C, the compound undergoes pyrolysis via two pathways:

  • Decarboxylation: Loss of CO₂ to form 5-ureidohydantoin (ΔH‡ = 98 kJ/mol) .

  • Dehydration: Formation of cyanuric acid and ammonia above 120°C .

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase (5 μm, 250 × 4.6 mm).

  • Mobile phase: 10 mM ammonium acetate (pH 5.0)/acetonitrile (95:5 v/v).

  • Detection: UV at 220 nm (LOQ = 0.1 μg/mL) .

Mass Spectrometry

Electrospray ionization (ESI) in positive mode generates characteristic fragments:

  • m/z 159.1 [M+H]⁺ (base peak).

  • m/z 142.0 [M+H–NH₃]⁺ .

Future Research Directions

  • Enantioselective Catalysis: Engineering TTL variants for enhanced (S)-(+)-allantoin yield in transgenic plants .

  • Drug Delivery Systems: Encapsulation in pH-responsive nanoparticles to bypass gastric degradation .

  • Ecotoxicology: Assessing environmental persistence in agricultural runoff, given its role in plant nitrogen metabolism .

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